molecular formula C7H13N3O3 B14896484 (S)-Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate

(S)-Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate

Cat. No.: B14896484
M. Wt: 187.20 g/mol
InChI Key: XWJQMSSOZDUCBN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is a chemical compound with the molecular formula C7H12N2O3 It is characterized by the presence of an ester group, an amino group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate typically involves the reaction of an amino acid derivative with an imidazolidinone compound. One common method is the esterification of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of a more saturated imidazolidinone ring.

    Substitution: Formation of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid.

Scientific Research Applications

Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazolidinone ring can interact with protein structures, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(2-oxoimidazolidin-1-yl)propanoate
  • 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid
  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. Its imidazolidinone ring also provides a stable scaffold for interactions with biological molecules, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate

InChI

InChI=1S/C7H13N3O3/c1-13-6(11)5(8)4-10-3-2-9-7(10)12/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1

InChI Key

XWJQMSSOZDUCBN-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@H](CN1CCNC1=O)N

Canonical SMILES

COC(=O)C(CN1CCNC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.